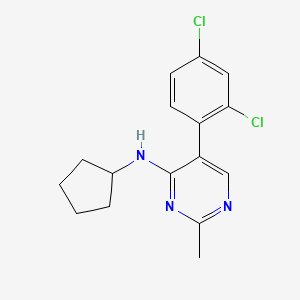
4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazolones It is characterized by the presence of a hydroxybenzoyl group attached to a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2-hydroxybenzoyl chloride with 3-amino-1H-pyrazol-4(5H)-one. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazolone ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while electrophilic aromatic substitution can introduce various substituents.
Major Products Formed
Oxidation: Formation of 4-(2-Oxobenzoyl)-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(2-Hydroxybenzyl)-1H-pyrazol-3(2H)-one.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxybenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but different position of the hydroxy group.
4-(2-Hydroxybenzoyl)-3-methyl-1H-pyrazol-5(4H)-one: Contains a methyl group on the pyrazolone ring.
4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
75825-84-2 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-(2-hydroxybenzoyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)9(14)7-5-11-12-10(7)15/h1-5,13H,(H2,11,12,15) |
Clé InChI |
CUJNCYFYJFQDSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CNNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)




![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)
![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)




